molecular formula C8H9ClO2 B099853 2-(2-Chlorophenoxy)ethanol CAS No. 15480-00-9

2-(2-Chlorophenoxy)ethanol

Cat. No.: B099853
CAS No.: 15480-00-9
M. Wt: 172.61 g/mol
InChI Key: FDQGMCQSIVZGHW-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)ethanol (CAS: 15480-00-9) is a chlorinated aromatic ether-alcohol with the molecular formula C₈H₉ClO₂ and a molecular weight of 172.61 g/mol . Its structure consists of a phenoxy group substituted with a chlorine atom at the ortho position, linked via an ether bond to an ethanol moiety . This compound is primarily utilized in synthetic organic chemistry as a precursor and building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and other bioactive compounds . Its reactivity stems from the ethoxy group, which can undergo further derivatization, such as esterification and amidation . In industrial contexts, it can be synthesized via the reaction of 2-chlorophenol with ethylene oxide in the presence of a base . The compound is characterized by its role as a reagent in biochemical assays and is also used in the production of specialty chemicals and polymers . From an analytical standpoint, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for example on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use, or for human or veterinary consumption . ATTENTION: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-(2-chlorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQGMCQSIVZGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67967-76-4
Record name Poly(oxy-1,2-ethanediyl), α-(2-chlorophenyl)-ω-hydroxy-
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DSSTOX Substance ID

DTXSID1065897
Record name Ethanol, 2-(2-chlorophenoxy)-
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Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15480-00-9, 29533-21-9
Record name 2-(2-Chlorophenoxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15480-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethanol, 2-(2-chlorophenoxy)-
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Record name Ethanol, 2-(2-chlorophenoxy)-
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Record name Ethanol, 2-(2-chlorophenoxy)-
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Record name 2-(2-chlorophenoxy)ethanol
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Record name 2-(chlorophenoxy)ethanol
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Synthetic Methodologies and Chemical Reactivity of 2 2 Chlorophenoxy Ethanol

Established Synthetic Pathways for 2-(2-Chlorophenoxy)ethanol

The synthesis of this compound can be achieved through several established chemical routes. These methods primarily involve the formation of an ether linkage between a 2-chlorophenol (B165306) precursor and a two-carbon ethanol (B145695) unit.

Nucleophilic Substitution Reactions Utilizing 2-Chlorophenol and Ethylene (B1197577) Oxide Precursors

A primary and common industrial method for synthesizing this compound involves the reaction of 2-chlorophenol with ethylene oxide. ontosight.aievitachem.com This reaction proceeds via a nucleophilic substitution mechanism. In the presence of a base, such as sodium hydroxide, the 2-chlorophenol is deprotonated to form the more nucleophilic 2-chlorophenoxide ion. This ion then attacks the electrophilic carbon of the ethylene oxide ring, leading to the opening of the epoxide and the formation of the desired this compound product. The reaction conditions, including temperature, pressure, and catalyst, are often optimized in industrial settings to ensure high yield and purity.

Base-Mediated O-Alkylation Strategies for Phenol (B47542) Derivatization

A widely employed alternative for the synthesis of this compound is the base-mediated O-alkylation of 2-chlorophenol, a classic example of Williamson ether synthesis. researchgate.net This strategy involves the reaction of 2-chlorophenol with a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) (ethylene chlorohydrin), in the presence of a base. researchgate.net

Research has demonstrated that this O-alkylation can be efficiently promoted by potassium carbonate (K₂CO₃) in a solvent like methanol (B129727) at room temperature. researchgate.netthieme-connect.de This method offers mild reaction conditions and tolerates a wide range of functional groups. thieme-connect.de A study reported achieving a 92% isolated yield of this compound using this approach. thieme-connect.de The general protocol involves stirring the phenol with an excess of 2-chloroethanol and potassium carbonate in methanol for a period ranging from 5 to 24 hours. researchgate.netthieme-connect.de

Table 1: Comparison of Bases in O-Alkylation of Phenols

Base Solvent Temperature Yield Reference
Potassium Carbonate (K₂CO₃) Methanol Room Temp. 92% researchgate.netthieme-connect.de

This table illustrates the effectiveness of different bases in the O-alkylation synthesis of aryl oxyethanols.

Alternative Synthetic Routes Involving Diethylene Glycol and Halogenating Agents

Alternative synthetic pathways to this compound and related compounds can utilize diethylene glycol as a starting material. One such method involves reacting diethylene glycol with a halogenating agent like thionyl chloride or hydrogen chloride to first produce 2-(2-chloroethoxy)ethanol (B196239). google.comgoogle.com This intermediate can then, in principle, be reacted with a suitable phenoxide. A patented process describes the reaction of diethylene glycol with hydrogen chloride, followed by extraction and purification to obtain 2-(2'-chloroethoxy)ethanol. google.com Another patented method uses thionyl chloride to convert diethylene glycol into the same intermediate, which is then hydrolyzed to the final product. google.com While not a direct route to this compound, these methods highlight the use of diethylene glycol in creating key precursors.

Reactivity Profiles and Transformational Chemistry of this compound

The chemical reactivity of this compound is primarily centered around its two main functional groups: the hydroxyl group and the chloro-substituted aromatic ring. These sites allow for a variety of chemical transformations.

Oxidative Transformations to Carboxylic Acids and Aldehyde Intermediates

The primary alcohol functional group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. evitachem.comchemguide.co.ukbyjus.com

Partial Oxidation to Aldehydes : Using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC), the oxidation can be stopped at the aldehyde stage, yielding (2-chlorophenoxy)acetaldehyde. libretexts.orgyoutube.com To achieve this, an excess of the alcohol is typically used, and the aldehyde is distilled off as it forms to prevent further oxidation. chemguide.co.uk

Full Oxidation to Carboxylic Acids : Stronger oxidizing agents, such as potassium permanganate, chromium trioxide, or an acidified solution of potassium dichromate(VI), will oxidize the primary alcohol completely to the corresponding carboxylic acid, (2-chlorophenoxy)acetic acid. evitachem.comchemguide.co.uk This process requires heating the alcohol under reflux with an excess of the oxidizing agent to ensure the reaction goes to completion. chemguide.co.uk The initial oxidation forms the aldehyde, which is then further oxidized to the carboxylic acid. chemguide.co.uk

Table 2: Oxidation Products of this compound

Oxidizing Agent Reaction Conditions Product Product Type Reference
Pyridinium Chlorochromate (PCC) Excess alcohol, distill upon formation (2-chlorophenoxy)acetaldehyde Aldehyde chemguide.co.uklibretexts.org
Acidified Potassium Dichromate(VI) Excess oxidizing agent, heat under reflux (2-chlorophenoxy)acetic acid Carboxylic Acid chemguide.co.ukbyjus.com
Potassium Permanganate Not Specified (2-chlorophenoxy)acetic acid Carboxylic Acid evitachem.com

This table summarizes the outcomes of oxidizing this compound under different conditions.

Reductive Pathways and Formation of Analogous Alcohol Species

The reductive chemistry of this compound can involve the cleavage of the carbon-chlorine bond on the aromatic ring. This reductive dechlorination is a significant pathway in the degradation of chlorinated aromatic compounds. asm.orgresearchgate.net Electrochemical reduction methods have been shown to be effective for the reductive cleavage of aryl carbon-halogen bonds in related compounds like triclosan (B1682465) (5-chloro-2-(2,4-dichlorophenoxy)phenol). indiana.edu This process typically involves a series of electron-transfer steps that lead to the loss of a chloride ion. indiana.edu While specific studies on the reduction of this compound are not detailed, the principles suggest that under appropriate reductive conditions (e.g., catalytic hydrogenation or electrochemical reduction), the chlorine atom could be removed to form 2-phenoxyethanol. Photolysis upon UV exposure can also cleave the ether bond, yielding 2-chlorophenol and ethylene glycol.

Nucleophilic Aromatic Substitution at the Chlorophenyl Moiety

The chlorophenyl group of this compound can, in principle, undergo nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. However, aryl halides like this compound are generally resistant to SNAr reactions unless the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group (the chlorine atom). byjus.commasterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, the 2-(hydroxyethoxy) substituent is an electron-donating group, which deactivates the ring towards nucleophilic attack, making the substitution of the chlorine atom challenging under standard SNAr conditions. The reaction, therefore, generally requires harsh conditions or specific catalysts to proceed.

Despite these challenges, substitution of the chlorine atom can be achieved with potent nucleophiles. For example, the chlorine atom can be replaced by functional groups through reactions with nucleophiles like sodium methoxide (B1231860) or amines. A significant derivatization is the conversion to 2-(2-aminophenoxy)ethanol, a valuable intermediate in the synthesis of dyes and pharmaceuticals. cymitquimica.comlookchem.com This transformation involves the substitution of the chlorine atom with an amino group. While direct amination of this compound is difficult, related precursors, such as those with activating nitro groups, are often used. For instance, 2-(3-nitro-6-aminophenoxy)ethanol can be synthesized from 2-amino-5-nitrophenol. google.com The subsequent reduction of a nitro group to an amine is a common strategy to install the amino functionality after an SNAr reaction has occurred on a nitro-activated ring.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Starting MaterialNucleophileProductSignificance of Transformation
This compoundSodium Methoxide (NaOCH₃)2-(2-Methoxyphenoxy)ethanolIntroduction of a methoxy (B1213986) group.
2-Chloro-X-nitrophenol derivativeAmine (R-NH₂)2-(Amino-X-nitrophenoxy) derivativeSynthesis of amino-substituted phenoxy ethanols. google.com
This compoundAmmonia (NH₃) or amine2-(2-Aminophenoxy)ethanolFormation of a key synthetic intermediate. cymitquimica.comlookchem.comsigmaaldrich.com

Note: Reaction conditions for these transformations can be demanding and require optimization.

Derivatization Strategies Targeting the Ethanol Functional Group (e.g., Esterification, Amidation)

The primary alcohol functional group (-CH₂CH₂OH) in this compound is a versatile site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. Common strategies include esterification and amidation.

Esterification

Esterification is a direct and common method for derivatizing the hydroxyl group of this compound. This reaction typically involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides can be used, often under milder conditions. chemguide.co.uk The reaction results in the formation of an ester, where the hydrogen of the alcohol's hydroxyl group is replaced by an acyl group. This derivatization is widely used in the synthesis of agrochemicals and pharmaceuticals. byjus.comresearchgate.net

Table 2: Examples of Esterification Reactions

Reactant 1Reactant 2 (Acylating Agent)Catalyst/ConditionsProduct
This compoundAcetic AcidAcid catalyst, Heat2-(2-Chlorophenoxy)ethyl acetate
This compoundPropanoic AcidAcid catalyst, Heat2-(2-Chlorophenoxy)ethyl propanoate
This compoundBenzoyl ChlorideBase (e.g., Pyridine)2-(2-Chlorophenoxy)ethyl benzoate
This compoundAcetic AnhydrideGentle warming2-(2-Chlorophenoxy)ethyl acetate

Amidation

The synthesis of amides from this compound is typically a two-step process, as direct reaction with an amine to form an amide is not feasible.

Oxidation to a Carboxylic Acid: The primary alcohol group is first oxidized to a carboxylic acid. This can be achieved using various oxidizing agents to yield 2-(2-chlorophenoxy)acetic acid.

Amide Formation: The resulting carboxylic acid is then coupled with an amine to form the amide. This condensation reaction often requires the use of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the removal of water. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive intermediate, like an acyl chloride (using thionyl chloride, SOCl₂), which then readily reacts with an amine to produce the desired amide. masterorganicchemistry.comresearchgate.net

This two-step strategy allows for the synthesis of a diverse library of N-substituted amides from this compound.

Table 3: Two-Step Synthesis of Amides

StepStarting MaterialReagent(s)Intermediate/Product
1. OxidationThis compoundOxidizing Agent (e.g., KMnO₄, CrO₃)2-(2-Chlorophenoxy)acetic acid
2. Amidation2-(2-Chlorophenoxy)acetic acidAmine (e.g., Cyclohexylamine) + DCC2-(2-Chlorophenoxy)-N-cyclohexylacetamide
2. Amidation2-(2-Chlorophenoxy)acetic acidAmine (e.g., Benzylamine) + DCCN-Benzyl-2-(2-chlorophenoxy)acetamide

Advanced Analytical Characterization and Derivatization Strategies for 2 2 Chlorophenoxy Ethanol and Its Derivatives

Chemical Derivatization for Enhanced Spectroscopic Detection and Quantification

Chemical derivatization involves modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. libretexts.orgsci-hub.st For 2-(2-Chlorophenoxy)ethanol, the primary target for derivatization is its hydroxyl (-OH) group. This functional group can be converted into a derivative that exhibits improved spectroscopic characteristics, thereby increasing the sensitivity and selectivity of the analysis. libretexts.orgslideshare.net

Many compounds, including this compound, may not possess a sufficiently strong chromophore to allow for sensitive detection using UV-Vis spectrophotometry. slideshare.netresearchgate.net Chemical derivatization can be employed to attach a chromophoric tag—a molecule with a high molar absorptivity—to the analyte. slideshare.net This process results in a derivative that absorbs strongly in the UV-Vis region, enabling quantification at lower concentrations. slideshare.netresearchgate.net

For hydroxyl compounds like this compound, a common strategy is esterification with a reagent containing a strong chromophore. libretexts.org For instance, reaction with acyl chlorides such as benzoyl chloride can convert the hydroxyl group into an ester, introducing a spectroscopically useful phenyl group that enhances UV absorbance. libretexts.org Another approach involves the oxidation of the ethanol (B145695) side chain. slideshare.net Oxidation can produce a carbonyl derivative, which typically has a much greater absorptivity than the parent alcohol, thereby increasing detection sensitivity. slideshare.net

Table 1: Potential Chromophoric Derivatization Reactions for this compound This table is generated based on established chemical principles for derivatizing alcohol functional groups.

Derivatization Reagent Target Functional Group Resulting Derivative Chromophore Introduced
Benzoyl chloride Hydroxyl (-OH) Benzoate ester Phenyl group
4-Nitrobenzoyl chloride Hydroxyl (-OH) 4-Nitrobenzoate ester Nitrophenyl group

Fluorescence spectroscopy offers significantly higher sensitivity than UV-Vis absorption spectroscopy. Derivatization of this compound with a fluorescent tag, or fluorophore, can enable its detection at trace levels. datapdf.com The hydroxyl group is the reactive site for attaching these tags.

Several reagents are available for the fluorescent labeling of alcohols. datapdf.comresearchgate.net A widely used reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with alcohols to form stable, highly fluorescent derivatives. libretexts.orgdatapdf.comnih.gov This pre-column derivatization allows for sensitive detection in techniques like HPLC. datapdf.comnih.gov The reaction typically proceeds at room temperature in an aqueous-acetonitrile solution with a basic catalyst, forming the derivative within minutes. nih.gov Other reagents, such as 2-(9-carbazole)-ethyl chloroformate, have also been utilized as pre-column derivatization agents for aliphatic alcohols, yielding derivatives that can be effectively separated and quantified. researchgate.net

Table 2: Common Fluorophoric Tagging Reagents for Alcohols This table is generated based on established chemical principles for derivatizing alcohol functional groups.

Reagent Common Acronym Excitation λ (nm) Emission λ (nm) Reference
9-Fluorenylmethyl chloroformate FMOC-Cl ~260-265 ~310-340 libretexts.orgnih.gov
2-(9-Carbazole)-ethyl chloroformate CZE-Cl Not Specified Not Specified researchgate.net

In mass spectrometry (MS), particularly when coupled with chromatographic techniques like HPLC or GC, derivatization can improve analyte volatility, thermal stability, and ionization efficiency. weber.hujfda-online.com For this compound, derivatization can lead to enhanced signal intensity and more characteristic fragmentation patterns, aiding in both quantification and structural confirmation. researchgate.net

A common technique, especially for GC-MS, is silylation. weber.husigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the hydroxyl group to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, respectively. researchgate.netnih.gov These derivatives are more volatile and thermally stable than the parent alcohol. sigmaaldrich.com TBDMS derivatives are particularly useful as they often produce a characteristic [M-57]+ ion from the loss of the t-butyl group, which is a dominant and easily identifiable peak in the mass spectrum. researchgate.net

In the context of liquid chromatography-mass spectrometry (LC-MS), ionization can be influenced by the mobile phase composition. nih.gov While not a direct derivatization of the analyte, the post-column addition of signal-enhancing modifiers can counteract ion suppression effects. nih.govsemanticscholar.org For example, the addition of 2-(2-methoxyethoxy)ethanol (B87266) (2-MEE) has been shown to dramatically improve the electrospray ionization (ESI) responses of analytes in negative-ion mode by mitigating the ion-suppression effect of mobile phase additives and reducing surface tension. nih.gov

Chromatographic Methodologies for Isolation and Analysis

Chromatography is the cornerstone for the separation and analysis of this compound from complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for this purpose, each with specific method development considerations.

HPLC is well-suited for the analysis of moderately polar and non-volatile compounds like this compound. Reversed-phase (RP) HPLC is the most common mode used for this type of analyte. sielc.com Method development involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve the desired separation. phenomenex.commpgpgcollegehardoi.in

A specific method for analyzing this compound utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The separation can be achieved with a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid is substituted for phosphoric acid. sielc.com Related chlorophenoxy herbicides are often analyzed on C8 or C18 stationary phases. nih.gov The separation of these acidic compounds can be improved by using an ion-suppression mode, where the mobile phase pH is lowered with an acid to ensure the analytes are in their non-ionized form, leading to better retention and peak shape on reversed-phase columns. nih.gov

Table 3: Example HPLC Method Parameters for this compound and Related Compounds

Parameter Method for this compound sielc.com Method for Chlorophenoxy Herbicides nih.gov
Column Newcrom R1 C18
Mobile Phase Acetonitrile, Water, Phosphoric Acid Acetonitrile, Water, Acid (for ion suppression)
Mode Reversed-Phase (RP) Reversed-Phase (RP) with Ion-Suppression

| Detector | UV, MS-compatible (with formic acid) | UV |

Gas chromatography is a high-resolution separation technique ideal for volatile and thermally stable compounds. weber.hu Direct GC analysis of this compound is possible, as demonstrated by methods developed for its structural isomer 2-(2-chloroethoxy)ethanol (B196239). ptfarm.plresearchgate.net These methods often use a direct injection approach with a moderately polar capillary column, such as a DB-624 (6% cyanopropylphenyl–94% dimethylpolysiloxane), and a flame ionization detector (FID). ptfarm.pl

However, for many polar analytes containing hydroxyl groups, derivatization is necessary to improve volatility and reduce interactions with the GC system, preventing peak tailing and improving chromatographic performance. jfda-online.comresearchgate.net As discussed in section 3.1.3, silylation is a common and effective derivatization strategy prior to GC analysis. researchgate.netnih.gov

Solid-phase analytical derivatization (SPAD) is an advanced sample preparation technique that combines extraction and derivatization into a single procedure. nih.govresearchgate.net This approach is efficient for analyzing phenols and related compounds in complex matrices like water. researchgate.net For instance, phenols can be adsorbed onto a strong anion-exchange solid phase as phenolate (B1203915) ions. researchgate.net Subsequent elution with a derivatizing reagent, such as pentafluoropyridine, results in the formation of a derivative that can be directly analyzed by GC-MS. researchgate.net This technique enhances sensitivity, reduces sample handling, and improves reproducibility. researchgate.net

Table 4: Summary of GC Methodologies for this compound and Related Analytes

Approach Analyte Type Column Example Detector Key Feature
Direct Injection 2-(2-chloroethoxy)ethanol DB-624 FID Simple, no derivatization required. ptfarm.pl
Pre-column Derivatization Chlorophenoxy acids, Phenols Fused-silica capillary ECD, MS Silylation or methylation improves volatility and peak shape. researchgate.netepa.gov

Based on a comprehensive search of publicly available scientific literature, it is not possible to generate an article on the "Biological and Toxicological Investigations of this compound" that adheres to the specific and detailed outline provided.

The requested sections and subsections demand in-depth, specific research findings on the cellular and molecular toxicology of this compound, including:

Analysis of specific cytotoxicity pathways in human and mammalian cell lines.

Elucidation of apoptosis induction and mitochondrial membrane potential disruption.

Effects on cellular proliferation and cell cycle dynamics.

Data on ligand-receptor binding dynamics and enzyme modulation.

Investigations of interactions with neurotransmitter receptors such as N-methyl-D-aspartate (NMDA) receptors.

The available information on this compound is limited to its basic chemical identity, physical properties, and general hazard classifications (e.g., harmful if swallowed or in contact with skin, causes skin and eye irritation). nih.govfishersci.com There is a significant lack of published research investigating the specific toxicological mechanisms outlined in the request for this particular compound.

While extensive research exists for related but chemically distinct substances such as ethanol nih.govnih.govnih.govnih.govnih.govresearchgate.netnih.govyoutube.com and other chlorophenoxy compounds, extrapolating these findings to this compound would be scientifically inaccurate and speculative. Adhering to the strict instructions to focus solely on this compound and to provide scientifically accurate data prevents the creation of the requested article.

Therefore, the detailed biological and toxicological data required to populate the provided outline for this compound is not available in the current body of scientific literature.

Biological and Toxicological Investigations of 2 2 Chlorophenoxy Ethanol

Molecular Mechanisms of Action and Specific Target Interactions

Structure-Activity Relationship (SAR) Studies in Chlorophenoxy Compound Analogues

Structure-Activity Relationship (SAR) studies are crucial in toxicology for predicting the biological activity of a compound based on its molecular structure. For chlorophenoxy compounds, SAR analysis helps in understanding how structural modifications influence their toxicological profiles.

The core structure of these compounds consists of a phenoxy group attached to an ethanol (B145695) moiety, with a chlorine atom substituted on the phenyl ring. The position and number of chlorine atoms on the phenyl ring, as well as modifications to the ethanol side chain, can significantly alter the compound's activity.

Key Structural Features Influencing Activity:

Position of Chlorine Atom: The location of the chlorine atom on the phenoxy ring is a critical determinant of biological activity. For instance, in related chlorophenoxy herbicides, the position of the chlorine atom influences their herbicidal efficacy and toxicity.

Number of Chlorine Substituents: Increasing the number of chlorine atoms on the phenyl ring can lead to changes in lipophilicity and electronic properties, which in turn can affect the compound's interaction with biological targets.

Interactive Data Table: SAR of Chlorophenoxy Analogues

Compound Analogue Structural Modification Impact on Activity
2,4-Dichlorophenoxyacetic acid (2,4-D) Two chlorine atoms (positions 2 and 4); carboxylic acid side chain A widely used herbicide with documented neurotoxic effects.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) Three chlorine atoms (positions 2, 4, and 5); carboxylic acid side chain Another potent herbicide, its use was restricted due to contamination with dioxins.

Neurotoxicological Assessments and Mechanisms of Central Nervous System Effects

Evidence of Neurotoxic Potential Associated with Chlorophenoxy Structures

A body of evidence suggests that compounds with chlorophenoxy structures can exert neurotoxic effects. Clinical reports and animal studies on related chlorophenoxy herbicides have documented a range of neurological symptoms following exposure. These symptoms can include coma, hypertonia, hyperreflexia, ataxia, nystagmus, miosis, hallucinations, convulsions, fasciculation, and paralysis.

Proposed Cellular and Molecular Underpinnings of Neurotoxicity, Including Oxidative Stress and Excitotoxicity

The precise mechanisms underlying the neurotoxicity of chlorophenoxy compounds are multifaceted and are thought to involve several cellular and molecular pathways.

Oxidative Stress: One of the leading hypotheses is the induction of oxidative stress within the central nervous system. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to detoxify these reactive intermediates. The chemical structure of chlorophenoxy compounds may facilitate the generation of free radicals, leading to oxidative damage to crucial cellular components like lipids, proteins, and DNA. This can result in neuronal dysfunction and, ultimately, cell death.

Excitotoxicity: Another proposed mechanism is excitotoxicity, a process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death. Chlorophenoxy compounds may interfere with the normal regulation of glutamate, an essential excitatory neurotransmitter in the brain. This can lead to an overactivation of glutamate receptors, causing an influx of calcium ions into neurons and triggering a cascade of neurotoxic events.

Mitochondrial Dysfunction: There is also evidence to suggest that these compounds can impair mitochondrial function. Mitochondria are vital for cellular energy production, and their dysfunction can lead to a depletion of ATP, increased ROS production, and the initiation of apoptotic pathways, all of which contribute to neuronal cell death.

Comparative Analysis of Neurotoxic Profiles with Structurally Similar Alcohols and Ethers

To better understand the neurotoxic potential of 2-(2-Chlorophenoxy)ethanol, it is useful to compare its profile with structurally similar alcohols and ethers.

Ethanol: Ethanol itself is a known neurotoxin. Its effects on the central nervous system are well-documented and range from acute intoxication to chronic neurodegeneration. The presence of the ethanol moiety in this compound suggests that it may share some common mechanisms of neurotoxicity with ethanol, such as interference with neurotransmitter systems.

Glycol Ethers: This class of compounds, which includes ethers of ethylene (B1197577) glycol, has been associated with a range of toxic effects, including neurotoxicity. Some glycol ethers have been shown to cause neurological symptoms in both humans and experimental animals. The ether linkage in this compound is a structural feature it shares with these compounds, suggesting potential similarities in their toxicological pathways.

Chlorophenols: Chlorophenols, which are precursors in the synthesis of many chlorophenoxy compounds, are also known to be toxic. Their mechanisms of toxicity are thought to involve the uncoupling of oxidative phosphorylation and damage to cellular membranes.

Interactive Data Table: Comparative Neurotoxicity

Compound Class Key Structural Feature Known Neurotoxic Effects
This compound Chlorophenoxy group, ethanol moiety, ether linkage Potential for neurotoxicity based on its structural components.
Ethanol Hydroxyl group CNS depression, cognitive impairment, neurodegeneration with chronic exposure.
Glycol Ethers Ether linkage, alcohol group Varying degrees of neurotoxicity, including encephalopathy and peripheral neuropathy, depending on the specific compound.

| Chlorophenols | Chlorinated phenyl ring with a hydroxyl group | Can cause a range of toxic effects, with some evidence of neurotoxicity. |

Genotoxicity and Carcinogenicity Profiling

Evaluation of DNA Damage, Mutagenicity, and Chromosomal Aberrations

The assessment of a chemical's potential to cause genetic damage is a critical component of its toxicological evaluation. For this compound and related compounds, this involves examining their capacity to induce DNA damage, mutations, and chromosomal aberrations.

Studies on some chlorophenoxy herbicides have shown mixed results regarding their genotoxicity. For instance, some studies have indicated that certain chlorophenoxy compounds can cause DNA damage in various test systems. This damage can manifest as single- or double-strand breaks in the DNA molecule.

Regarding mutagenicity, which is the ability to cause permanent changes in the genetic material, the evidence is also not entirely consistent across all chlorophenoxy compounds. Some analogues have tested negative in bacterial reverse mutation assays (Ames test), while others have shown weak mutagenic potential in other systems.

Chromosomal aberrations, which are changes in the structure or number of chromosomes, have also been investigated. Some non-mutagenic chemicals have been shown to cause chromosomal aberrations at cytotoxic doses. For example, 2,4-dichlorophenol, a related compound, has been reported to cause chromosomal aberrations in Chinese hamster ovary (CHO) cells at high concentrations. The metabolite of 2-chloroethanol (B45725), chloroacetaldehyde, has been shown to induce chromosome aberrations. Studies on the herbicide diclofop-methyl, a chlorophenoxy derivative, demonstrated its potential to induce chromosomal aberrations in both mouse bone marrow cells and human lymphocytes in vitro.

It is important to note that the genotoxic profile can be influenced by the specific chemical structure, the test system used, and the metabolic activation of the compound.

Epidemiological Correlates of Chlorophenoxy Herbicide Exposure with Neoplastic Diseases (e.g., Soft-Tissue Sarcoma, Non-Hodgkin's Lymphoma)

Epidemiological research has investigated the association between exposure to chlorophenoxy herbicides and the risk of developing specific types of cancer, notably soft-tissue sarcoma (STS) and non-Hodgkin's lymphoma (NHL). nih.gov While the body of evidence is extensive, the findings have not been entirely consistent. nih.gov

Several case-control studies, particularly early research from Sweden, suggested a heightened risk for both STS and NHL among individuals occupationally exposed to phenoxy herbicides. nih.gov One nested case-control study within an international cohort of workers involved in the production and spraying of phenoxy herbicides or chlorophenols found a significant association between exposure and neoplastic diseases. nih.gov The study revealed that an elevated risk of soft-tissue sarcoma was linked to exposure to any phenoxy herbicide, with an odds ratio (OR) of 10.3. nih.gov This increased risk was also observed for major classes of phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid. nih.gov

In contrast, the associations for non-Hodgkin's lymphoma in the same study were generally weaker than those observed for sarcoma. nih.gov This finding is reflective of the broader epidemiological landscape, where the link between these herbicides and NHL has been a subject of ongoing research and debate. nih.govresearchgate.net Some studies have indicated an increased risk of NHL with exposure to specific herbicides like 2,4-D and MCPA, while others have not found a conclusive link. google.comusrtk.org For instance, a large cohort study with a substantial number of cases did not find an increased risk of STS (Relative Risk 0.9). nih.gov However, studies focusing on farmers have suggested that frequent exposure to herbicides could significantly increase the risk of NHL. researchgate.net

The International Agency for Research on Cancer (IARC) has classified phenoxy acid herbicides as possibly carcinogenic to humans (category 2B), based in part on these epidemiological studies. nih.gov The inconsistencies in study results may be attributable to various factors, including differences in study design, exposure assessment methods, and the specific chemical formulations considered, which sometimes include contaminants like dioxins. nih.govnih.gov

Neoplastic DiseaseKey Findings from Epidemiological StudiesReported Risk Estimates (Example)
Soft-Tissue Sarcoma (STS)Some studies, particularly nested case-control studies of occupationally exposed workers, have indicated a strong association with phenoxy herbicide exposure.Odds Ratio (OR) = 10.3 (95% CI = 1.2-91) for exposure to any phenoxy herbicide in one study. nih.gov
Non-Hodgkin's Lymphoma (NHL)Evidence has been less consistent than for STS. Some studies show an increased risk, especially with frequent or high levels of exposure, while others have found weaker or no association.A sixfold increased risk (OR = 6.0) was reported for men exposed >20 days per year in one study. researchgate.net Associations in other studies have been weaker. nih.gov

In Vivo Metabolic Fate and Biotransformation Pathways

Enzymatic Biotransformation, Including De-esterification and Conjugation Reactions

The biotransformation of chlorophenoxy herbicides in the body is generally limited. epa.gov Many of these compounds are excreted largely unchanged. who.int The metabolic conversions that do occur primarily involve Phase I hydrolysis (de-esterification) and Phase II conjugation reactions. epa.govnih.govmhmedical.com

De-esterification: Chlorophenoxy herbicides are often formulated as esters to improve their absorption by plants. wikipedia.orgencyclopedia.pub In vivo, these ester forms are rapidly hydrolyzed by esterase enzymes to their corresponding parent acid, which is the herbicidally active form. wikipedia.org This de-esterification is a crucial initial step in their metabolism. nih.govacs.orgusda.gov The activity of the enzymes responsible for this hydrolysis, such as porcine esterase, can be sensitive to pH, with optimal activity typically observed in neutral to slightly alkaline conditions. nih.govusda.gov

Conjugation: Following the initial hydrolysis of ester forms, the resulting carboxylic acid can undergo Phase II conjugation. epa.gov This process makes the compounds more water-soluble, facilitating their excretion in urine. mhmedical.comfoodsafety.institute While biotransformation is limited, some conjugation of the acids does occur. epa.gov For instance, glucuronidated metabolites of MCPA have been identified in urine, indicating that conjugation with glucuronic acid is one of the metabolic pathways. nih.gov Another compound, fenoprop, may also be conjugated to a significant degree. who.int These conjugation reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). foodsafety.institute

Environmental Fate and Ecotoxicological Impact of 2 2 Chlorophenoxy Ethanol

Environmental Persistence and Degradation Pathways

The persistence of 2-(2-chlorophenoxy)ethanol in the environment is determined by a combination of biological and non-biological degradation processes. These include microbial breakdown, photodegradation, and chemical hydrolysis, which collectively influence its half-life and fate in different environmental compartments.

Microbial activity is a primary driver in the breakdown of many organic compounds in soil and water. For chlorophenoxy compounds in general, biodegradation is a significant route of dissipation. orst.edu The biodegradation of this compound is expected to proceed through pathways observed for similar chemicals. One likely initial step is the cleavage of the ether bond by microbial enzymes, which would yield 2-chlorophenol (B165306) and ethylene (B1197577) glycol. Both of these breakdown products are generally more amenable to further microbial degradation.

Studies on analogous compounds provide insight into potential mechanisms. For instance, the degradation of 2-chloroethanol (B45725) by bacteria like Pseudomonas stutzeri and Pseudomonas putida has been shown to proceed via oxidation to 2-chloroacetaldehyde and then to chloroacetic acid, which is subsequently dehalogenated to glycolate. nih.govrug.nl Similarly, the biodegradation of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) in soil involves hydroxylation, cleavage of the acid side-chain, and opening of the aromatic ring. orst.edu Microbial consortia, often involving bacteria such as Pseudomonas, Alcaligenes, and Flavobacterium, are typically responsible for the breakdown of chlorophenoxy herbicides. researchtrend.net

While specific rates for this compound are not extensively documented, activated sludge assays (e.g., OECD 301F) can be utilized to assess its biodegradability. The rate of biodegradation in environmental compartments like soil and water is influenced by factors such as microbial population density, temperature, pH, and the availability of other nutrients. epa.gov In many cases, a period of acclimation is required before a microbial community can efficiently degrade a xenobiotic compound. epa.gov

Table 1: Potential Microbial Degradation Pathway of this compound

StepPrecursorEnzyme Action (Hypothesized)Product(s)
1This compoundEtherase/Monooxygenase2-Chlorophenol + Ethylene glycol
2a2-ChlorophenolHydroxylase, DioxygenaseChlorocatechol, further ring cleavage products
2bEthylene glycolAlcohol dehydrogenase, Aldehyde dehydrogenaseGlycolaldehyde, Glycolic acid, further mineralization

Photodegradation, or the breakdown of molecules by light, is another important environmental fate process. For this compound, exposure to ultraviolet (UV) radiation can lead to the cleavage of the ether bond, resulting in the formation of 2-chlorophenol and ethylene glycol. This process is a key abiotic degradation pathway.

In aqueous environments, the rate of photodegradation is influenced by water clarity, depth, and the presence of photosensitizing substances. The kinetics of photodegradation for chlorophenoxyacetic acids have been shown to often follow pseudo-first-order kinetics. semanticscholar.org The presence of substances like titanium dioxide (TiO2) can act as a photocatalyst, significantly accelerating the degradation of related chlorophenoxy compounds in water. researchgate.net

In the atmosphere, organic compounds can be degraded by reacting with photochemically generated hydroxyl radicals (•OH). While specific data for the atmospheric photodegradation of this compound is limited, it is expected to be susceptible to this process. The half-life of ethanol (B145695) in the atmosphere, for example, is estimated to be between 0.5 and 5 days due to oxidation. mass.gov

The inherent chemical stability of this compound influences its persistence. It is generally stable under normal ambient conditions. However, it is incompatible with strong oxidizing agents.

Ecotoxicological Assessments and Environmental Impact

The ecotoxicological profile of a chemical describes its potential adverse effects on living organisms in the environment. This includes toxicity to aquatic life and impacts on terrestrial ecosystems.

The potential for this compound to cause harm to aquatic organisms is a key aspect of its environmental risk assessment. However, specific toxicity data for this compound is sparse in publicly available literature, with many safety data sheets indicating that no data is available.

To provide context, data for related compounds can be considered. For instance, the degradation product, 2-chlorophenol, is classified as toxic to aquatic life. oasis-lmc.org For other chlorophenoxy herbicides, toxicity to aquatic organisms varies. For example, some formulations of 2,4-D can be toxic to fish and aquatic invertebrates. nih.gov

Toxicity is typically measured by determining the concentration that is lethal to 50% of a test population (LC50) or that causes a non-lethal effect in 50% of the population (EC50) over a specified time. Standard test organisms include fish (e.g., Rainbow trout), invertebrates (e.g., Daphnia magna), and algae. ivami.com Given the lack of specific data for this compound, it is difficult to definitively classify its aquatic toxicity.

Table 2: Aquatic Toxicity Data for Related Compounds

CompoundOrganismEndpointValue (mg/L)Reference
Mefentrifluconazole (a complex chlorophenoxy compound)Oncorhynchus mykiss (Rainbow trout)96-h LC501.14 basf.com
MefentrifluconazoleDaphnia magna48-h EC502.56 tracefirst.com
EthanolDaphnia magna48-h LC5098.85 redalyc.org
EthanolHyphessobrycon eques (Tetra fish)LC501.22 redalyc.org
4-Chlorophenoxyacetic acidDaphnia magna48-h EC50>100 acs.org

Note: The data in this table is for related or analogous compounds and should not be taken as direct toxicity values for this compound.

The impact of this compound on terrestrial ecosystems, particularly soil health, is another important consideration. Herbicides and other chemical compounds can affect non-target organisms, including beneficial soil microorganisms and plants. mdpi.comijcmas.com

The introduction of herbicides into the soil can alter the microbial community structure and function. researchgate.net Effects can range from inhibition of microbial growth and activity to shifts in the relative abundance of different microbial groups (e.g., bacteria, fungi, actinomycetes). ijcmas.comresearchgate.net For example, studies on the herbicide 2,4-D have shown that it can initially increase soil respiration and microbial biomass, but at high concentrations, it can have negative impacts. researchgate.netikprress.org The addition of organic matter to the soil can sometimes help to mitigate these negative effects by stimulating microbial activity and enhancing the degradation of the herbicide. ikprress.org

The phytotoxicity of this compound, or its potential to harm plants, is not well-documented. However, as a chlorophenoxy compound, a class that includes many herbicides, it could potentially have phytotoxic effects on certain plant species. researchgate.net The extent of these effects would depend on the concentration of the compound in the soil and the susceptibility of the specific plant species.

Bioaccumulation and Biomagnification Potential in Ecological Food Chains

The potential for a chemical substance to accumulate in living organisms and become more concentrated at successively higher levels in the food chain is a critical aspect of its environmental risk assessment. This section evaluates the available information regarding the bioaccumulation and biomagnification potential of this compound.

A key indicator of a substance's tendency to bioaccumulate is its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment, such as water. Chemicals that are persistent in the environment and are not easily metabolized or excreted by organisms can be stored in tissues, particularly fatty tissues. waikato.ac.nz This process is known as bioaccumulation. waikato.ac.nz When these organisms are consumed by others, the substance can be transferred up the food chain, leading to progressively higher concentrations at each trophic level, a phenomenon referred to as biomagnification. waikato.ac.nz

For instance, monochlorophenols have been observed to possess relatively low BCFs (less than 1,000) and short biological half-lives of less than seven days. cdc.gov This suggests a low likelihood of biomagnification within aquatic food chains. cdc.gov Furthermore, a closely related compound, 2-(3-chlorophenoxy)propionic acid, has an estimated BCF of 11 in fish, indicating a low potential for bioconcentration in aquatic organisms. nih.gov

Safety Data Sheets for some complex chemical products containing chlorinated phenoxy compounds also provide BCF values for those active ingredients. For example, the compound 1H-1,2,4-Triazole-1-ethanol, α-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-α-methyl- has a reported bioconcentration factor of 385. tracefirst.combasf.com While not the specific compound of interest, this information for a complex molecule containing a chlorophenoxy moiety suggests a moderate potential for bioaccumulation.

The persistence of a chemical is a key factor in its potential to bioaccumulate. inflibnet.ac.in Chemicals that resist degradation can remain in the environment for longer periods, increasing the chance of uptake by organisms. inflibnet.ac.intoxicfreefuture.org The environmental persistence of this compound would therefore be a significant determinant of its bioaccumulation risk.

Table of Bioconcentration Factors for Related Compounds

Compound NameBioconcentration Factor (BCF)OrganismReference
Monochlorophenols<1,000Fish cdc.gov
2-(3-chlorophenoxy)propionic acid11 (estimated)Fish nih.gov
1H-1,2,4-Triazole-1-ethanol, α-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-α-methyl-385Not Specified tracefirst.combasf.com

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles.

A thorough investigation into the electronic structure of 2-(2-Chlorophenoxy)ethanol would provide insights into its reactivity. This would involve calculating the distribution of electron density, identifying molecular orbitals, and generating electrostatic potential maps. Such analyses help predict which parts of the molecule are electron-rich or electron-poor, indicating likely sites for metabolic attack or interaction with biological targets.

The application of Frontier Molecular Orbital (FMO) theory would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical descriptors of a molecule's kinetic stability and chemical reactivity. A smaller energy gap typically suggests higher reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical tools that correlate variations in the chemical structure of compounds with changes in a specific biological or environmental endpoint.

To date, no QSAR models specifically developed for or applied to predicting the biological activity or toxicity of this compound have been published. The creation of such models would require a dataset of structurally related compounds with experimentally determined activities to derive a statistically significant correlation.

Similarly, there is no available research on the use of QSAR to predict the environmental behavior of this compound. Such studies would be invaluable for assessing its persistence, bioaccumulation, and mobility in the environment, as well as its potential toxicity to ecological receptors.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for exploring the potential interactions of a small molecule with a biological macromolecule, such as an enzyme or receptor. There are currently no published studies that have performed molecular docking or dynamics simulations for this compound to elucidate its potential mechanisms of action or biological targets.

Prediction of Ligand-Protein Interactions and Binding Affinities

Computational docking and binding affinity predictions are essential tools for screening and designing new therapeutic agents. By simulating the interaction between a ligand, such as a derivative of this compound, and a protein, researchers can predict the binding mode, affinity, and stability of the resulting complex. This information is crucial for understanding the molecule's mechanism of action and for guiding the synthesis of more potent and selective compounds.

Several studies have utilized molecular docking to investigate how derivatives incorporating the 2-chlorophenoxy scaffold bind to various biological targets. For instance, docking studies of novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives were performed to assess their affinity for the benzodiazepine (B76468) (BZD) binding site of GABA-A receptors. researchgate.net The results of radioligand binding assays confirmed the high affinity of these compounds, with one derivative showing a Ki value of 0.44 nM, indicating a strong interaction with the receptor. researchgate.net

Similarly, in a study targeting the caspase-3 enzyme, an important mediator of apoptosis, docking simulations were conducted on thiazole-hydrazide derivatives containing the 2-chlorophenoxy moiety. dergipark.org.tr These in silico analyses revealed that the flexibility of the hydrazinoacetyl linker was critical, allowing the 2-chlorophenoxy group to rotate and position itself favorably within the allosteric binding cleft, thereby stabilizing the ligand-protein complex. dergipark.org.tr

The 2-chlorophenoxy group is also a component of ligands developed for other targets. In the search for novel α-amylase inhibitors, a series of phenylhydrazono phenoxyquinoline derivatives were synthesized and evaluated computationally. nih.gov Molecular docking studies of these compounds, some of which featured a 2-chlorophenoxy group, helped to elucidate their binding interactions with the enzyme's active site. nih.gov Furthermore, research into ligands for WD40 repeat (WDR) proteins, a large family of regulatory proteins, identified a novel chemotype for WDR5. biorxiv.org Subsequent optimization led to a compound containing a 2-chlorophenoxy group with a potent binding affinity (KD) of 69 nM, as determined by Surface Plasmon Resonance (SPR). biorxiv.org

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR model was developed for longifolene-derived diphenyl ether carboxylic acid compounds, which included a derivative with a 2-chlorophenoxy group, to analyze their antifungal activity. nih.gov This model, established using the Comparative Molecular Field Analysis (CoMFA) method, yielded a high correlation coefficient (r² = 0.996) and a good cross-validated coefficient (q² = 0.572), indicating its predictive power. nih.gov Such models are valuable for predicting the activity of new, unsynthesized compounds and for identifying which structural features are most important for the desired biological effect.

Table 1: Predicted and Measured Binding Affinities of this compound Derivatives This table is interactive. Users can sort and filter the data by clicking on the headers.

Derivative Class Target Protein Method Binding Affinity Reference
2-Amino-1,3,4-thiadiazole GABA-A (BZD site) Radioligand Binding Ki = 0.44 nM researchgate.net
Thiazole-hydrazide Caspase-3 Docking - dergipark.org.tr
Phenylhydrazono phenoxyquinoline α-Amylase Docking - nih.gov
Imidazole/Tetrahydrobenzothiophene WDR5 SPR KD = 69 nM biorxiv.org

Conformational Analysis and Intermolecular Recognition Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to its target's binding site.

For derivatives of this compound, computational methods like Density Functional Theory (DFT) and semi-empirical methods like AM1 can be used to perform conformational analysis. These calculations help identify the most stable, low-energy conformations of the molecule. By comparing the energy-minimized structures of these derivatives with those of known bioactive compounds, researchers can assess their potential for similar biological activity.

Intermolecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions. These interactions, which include hydrogen bonds, π-stacking, van der Waals forces, and electrostatic interactions, are fundamental to biological processes. Computational studies can map and quantify these interactions.

Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. uomphysics.net While a study on a thiazole (B1198619) derivative containing a 4-chlorophenoxy group used this method, the principles are directly applicable. uomphysics.net This analysis generates 2D fingerprint plots that summarize the different types of intermolecular contacts and their relative contributions to the crystal packing, offering a detailed picture of how the molecules recognize each other in the solid state. uomphysics.net

Table 2: Key Intermolecular Interactions Identified in Computational Studies This table is interactive. Users can sort and filter the data by clicking on the headers.

Derivative Class Target/Context Key Interaction Type Computational Method Reference
Generic Chlorophenoxy Derivatives GABA Receptors Hydrogen Bonding, π-Stacking Docking
Thiazole-hydrazide Caspase-3 Hydrophobic Interactions Docking dergipark.org.tr
Adamantane-carbothioamide Crystal Packing N-H···O, N-H···S, C-H···π X-ray, QTAIM researchgate.net
Thiazole-acetamide Crystal Packing Various Hirshfeld Surface Analysis uomphysics.net

Applications in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate in Organic Chemical Synthesis

The presence of a hydroxyl group and a chlorinated aromatic ring allows 2-(2-Chlorophenoxy)ethanol to undergo several types of chemical reactions, including esterification, amidation, oxidation, and nucleophilic substitution. This versatility establishes it as a key building block in the synthesis of more complex molecules.

Precursor in Pharmaceutical Compound Development

While this compound is cited as an intermediate in the synthesis of various chemical products, including pharmaceuticals, its direct role as a precursor in the manufacturing of widely known drugs like the muscle relaxants Carisoprodol and Mephenesin is not substantiated by publicly available synthesis routes. The common synthesis of Carisoprodol, for instance, starts with 2-methyl-2-propyl-1,3-propanediol, which is then reacted with phosgene (B1210022) and isopropylamine.

However, the chemical structure of this compound makes it a plausible candidate for the development of new pharmaceutical compounds. Its ability to act as a ligand and bind to enzymes or receptors is a key area of investigation. The reactivity of its ethoxy group allows for derivatization, which is a fundamental process in medicinal chemistry for creating new molecular entities with potential therapeutic activities. For example, related structures are used in the synthesis of anticonvulsants.

Intermediate in Agrochemical and Herbicide Manufacturing

A significant application of this compound is its role as an intermediate in the production of agrochemicals, particularly herbicides. The compound can be oxidized to form 2-(2-chlorophenoxy)acetic acid. This derivative belongs to the family of phenoxyacetic acid herbicides, which are known for their selective action against broadleaf weeds. pmarketresearch.com

The general mechanism of action for phenoxy herbicides involves mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of the target weed species.

Below is a table detailing the transformation of this compound and related compounds into active herbicidal ingredients.

IntermediateReactionResulting Active IngredientHerbicide Class
This compoundOxidation2-(2-Chlorophenoxy)acetic acidPhenoxyacetic acid
2,4-DichlorophenolReaction with Chloroacetic acid2,4-Dichlorophenoxyacetic acid (2,4-D)Phenoxyacetic acid
2-Methyl-4-chlorophenolReaction with Chloroacetic acid2-Methyl-4-chlorophenoxyacetic acid (MCPA)Phenoxyacetic acid

Synthesis of Novel Bioactive Molecules

The 2-chlorophenoxy structural motif present in this compound is a key component in the synthesis of various novel bioactive molecules. Research has demonstrated its incorporation into compounds with a range of biological activities, including antifungal and herbicidal properties. The reactivity of the core structure allows for the attachment of different functional groups, leading to the creation of new chemical entities for screening and development.

The following table summarizes selected research findings on the synthesis of novel bioactive molecules incorporating the 2-chlorophenoxy group.

Base StructureSynthesized Molecule ClassResulting BioactivityResearch Focus
N-[2-(2-Chlorophenoxy)phenyl]-Benzamide (B126) derivativesAntifungalThe synthesis of novel benzamide derivatives containing a diphenyl ether moiety for bioactivity evaluation.
3-(2-(2-Chlorophenoxy)-1-(methylamino)ethylidene)-6-methyl-2H-pyran-2,4(3H)-dionePyran-2,4(3H)-dione derivativesHerbicidalDesign and synthesis of novel pyran-2,4(3H)-dione derivatives as potential herbicidal leads.
1,3-Dimethyl-5-(2-chlorophenoxy)-1H-pyrazole-4-carbaldehyde-O-[4-(5-trifluoromethylpyridin-2-yloxy)phenylmethyl]-oximePyrazole (B372694) oxime derivativesPesticidalSynthesis and bioactivity studies of novel pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety.

Integration into Specialty Chemical Formulations

The unique combination of an aromatic ring, a chlorine atom, and a hydroxyl group in this compound makes it a candidate for integration into various specialty chemical formulations, where it can impart specific properties to the final product.

Development of Functional Polymers and Resins

This compound and its isomers are utilized in the synthesis and modification of polymers. For instance, the related isomer, 2-(4-chlorophenoxy)ethanol, is considered a suitable aryloxyalkanol for the preparation of antiplasticizers for thermoplastic polyesters such as polyethylene (B3416737) terephthalate (B1205515) (PET). google.com These additives can enhance the modulus and tensile strength of the polymer. google.com

Furthermore, this compound is mentioned in the context of materials science for its potential use with epoxy resins and urethane (B1682113) resins. epo.org The hydroxyl group can react with epoxy or isocyanate groups, allowing for its incorporation into the polymer matrix. This can modify the properties of the resulting resin, such as viscosity and curing characteristics. pmarketresearch.com The related compound, 2-(2-Chloroethoxy)ethanol (B196239), is known to be used in the production of epoxy resins for anti-corrosion coatings. pmarketresearch.com

Design and Engineering of Advanced Materials

The incorporation of halogen atoms into polymers is a known strategy for imparting flame-retardant properties. nih.gov The chlorine atom in this compound makes it a potential building block for the synthesis of inherently flame-retardant polymers. When integrated into a polymer backbone, the chlorine can interfere with the combustion process in the gas phase, thus reducing flammability. nih.gov

Additionally, chemical suppliers list this compound under the material science category as a potential organic monomer for Covalent Organic Frameworks (COFs), which are a class of porous crystalline polymers with applications in gas storage, catalysis, and sensing. bldpharm.combldpharm.com Its defined structure and reactive hydroxyl group could allow for its use in the precise construction of these advanced materials. The use of its derivatives in modifying thermoplastic polyesters to improve gas barrier properties also points to its utility in engineering materials with enhanced performance characteristics. google.com

Challenges and Future Research Trajectories for 2 2 Chlorophenoxy Ethanol

Addressing Data Gaps in Comprehensive Toxicological and Ecotoxicological Profiles

A significant challenge in the scientific community is the incomplete toxicological and ecotoxicological understanding of 2-(2-Chlorophenoxy)ethanol. While broader categories of compounds like chlorophenols are recognized as environmentally persistent and potentially harmful, specific data for this derivative remain sparse. nih.govresearchgate.net The transformation of chlorophenols can sometimes lead to intermediate compounds with increased toxicity. nih.gov

Future research must prioritize closing these data gaps. This involves a systematic evaluation of its potential for genotoxicity, mutagenicity, and carcinogenicity, moving beyond inferences from related compounds. researchgate.net Comprehensive studies are needed to understand its fate and transport in various environmental compartments, including soil and aquatic ecosystems. The Agency for Toxic Substances and Disease Registry (ATSDR) creates toxicological profiles for hazardous substances, and a similar comprehensive evaluation for this compound would be invaluable for public health professionals. cdc.govcdc.gov Establishing its bioaccumulation potential and long-term effects on diverse organisms is crucial for a complete ecotoxicological profile.

Innovations in Spectroscopic and Chromatographic Methodologies for Ultra-Trace Analysis

The detection and quantification of this compound at trace and ultra-trace levels in complex matrices present a considerable analytical challenge. Current methodologies for related compounds provide a foundation, but innovations are required for enhanced sensitivity and specificity.

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are foundational for structural identification. spectrabase.comnist.gov However, for quantification at very low concentrations, advanced chromatographic methods are essential. Methodologies developed for similar compounds, such as 2-(2-chloroethoxy)ethanol (B196239), often utilize Gas Chromatography (GC) with a flame ionization detector (FID) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govscirp.orgscirp.org LC-MS/MS, in particular, offers high sensitivity and specificity for detecting potential genotoxic impurities in pharmaceutical ingredients. nih.govresearchgate.net

Future research should focus on developing and validating new methods specifically for this compound. Innovations could include the application of Solid Phase Microextraction (SPME) coupled with GC-MS, a technique proven effective for trace-level quantification of other chloro-compounds like 2-chloroethanol (B45725). nih.gov The goal is to create robust, high-throughput methods capable of detecting minute quantities in environmental samples, food products, and pharmaceutical preparations, ensuring compliance with increasingly stringent regulatory standards. scharlab.com

Table 1: Analytical Methodologies for Chlorinated Ethanol (B145695) Derivatives

TechniqueAbbreviationPrimary ApplicationKey AdvantagesReference Compound(s)
Gas Chromatography - Flame Ionization DetectorGC-FIDQuantification of residuals in pharmaceuticalsRobust, widely available2-(2-Chloroethoxy)ethanol
Liquid Chromatography - Tandem Mass SpectrometryLC-MS/MSTrace-level quantification of genotoxic impuritiesHigh sensitivity and specificity2-(2-Chloroethoxy)ethanol
Solid Phase Microextraction - Gas Chromatography-Mass SpectrometrySPME-GC-MSTrace-level quantification in complex matricesSolvent-free, high sensitivity2-Chloroethanol
Infrared & Nuclear Magnetic Resonance SpectroscopyIR & NMRStructural identification and characterizationProvides detailed structural informationThis compound

Advancing Green Chemistry Principles in Synthesis and Degradation Pathways

The synthesis and eventual degradation of this compound offer significant opportunities for applying the principles of green chemistry. The goal is to develop processes that are more sustainable, reduce waste, and minimize environmental impact. unibo.itmdpi.com

Current synthetic routes for similar compounds may involve harsh reagents or solvents. Future research should explore greener synthetic pathways, such as using environmentally benign solvents like water or employing catalytic methods that improve efficiency and reduce energy consumption. mdpi.com

Equally important is understanding and enhancing the compound's degradation. While many chlorinated aromatic compounds are recalcitrant, research into the biodegradation of related substances offers promising avenues. researchgate.net For instance, bacterial strains like Pseudomonas putida and Pseudomonas stutzeri have been shown to degrade 2-chloroethanol through specific enzymatic pathways. nih.govrug.nl Future studies should investigate the potential for microbial degradation of this compound, identifying the specific microorganisms and enzymes involved. This could lead to the development of bioremediation strategies for environments contaminated with this class of compounds. Research on the degradation of other chlorinated compounds, such as 2,4,5-trichlorophenoxyacetic acid by Pseudomonas cepacia, provides a model for how such pathways can be elucidated. researchgate.net

Development of Robust Predictive Models for Risk Assessment and Rational Design

Predictive toxicology and computational modeling are becoming indispensable tools for chemical risk assessment, offering a way to evaluate potential hazards without extensive and costly laboratory testing. gradientcorp.com For this compound, where empirical data is lacking, the development of robust predictive models is a high-priority research trajectory.

Quantitative Structure-Activity Relationship (QSAR) models are used to predict the toxicity of chemicals based on their structural similarity to compounds with known toxicological profiles. crpsonline.com The U.S. Environmental Protection Agency (EPA) utilizes such predictive tools to evaluate chemicals under the Toxic Substances Control Act (TSCA), informing decisions on hazard, exposure, and risk. epa.govepa.gov Future work should focus on developing and validating QSAR and other in silico models specifically for chlorophenoxy compounds. These models could predict various endpoints, including aquatic toxicity, carcinogenicity, and skin irritation.

Exploration of Unconventional Therapeutic and Industrial Applications

While addressing the challenges associated with this compound, it is also valuable to explore its potential for novel applications. The broader family of phenoxyethanol (B1677644) compounds possesses a range of useful properties that could be shared or enhanced by this specific derivative.

Phenoxyethanol itself is widely used as an effective preservative in cosmetics and pharmaceuticals due to its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds. drugbank.comnih.goveuropa.eu Research into derivatives has shown promise in developing new therapeutic agents, such as novel anti-MRSA (Methicillin-resistant Staphylococcus aureus) agents. researchgate.net This suggests a potential avenue for investigating the antimicrobial or therapeutic properties of this compound or its esters.

Industrially, related compounds like 2-(2-chloroethoxy)ethanol serve as important intermediates in the synthesis of active pharmaceutical ingredients (APIs), including the antipsychotic drug quetiapine (B1663577) and the antihistamine hydroxyzine. chemicalbook.comvaleshvarbiotech.com The unique chemical structure of this compound, with its reactive chloro- and hydroxyl- groups, makes it a potentially versatile building block for organic synthesis, warranting exploration for creating new polymers, specialty chemicals, or pharmaceutical intermediates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-chlorophenoxy)ethanol, and how can reaction conditions be optimized for academic-scale production?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between 2-chlorophenol and ethylene chlorohydrin (2-chloroethanol) in a basic medium. Optimization involves controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 phenol to chlorohydrin), and catalyst selection (e.g., NaOH or K₂CO₃). Purification is achieved via vacuum distillation or column chromatography. Yield improvements (70–85%) are noted when using anhydrous conditions to minimize hydrolysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use fume hoods to avoid inhalation of vapors (TLV: 1 ppm). Wear nitrile gloves (12–15 mil thickness) and sealed goggles to prevent dermal/ocular exposure. In case of spills, neutralize with sodium bicarbonate and absorb with inert materials (e.g., diatomaceous earth). Thermal decomposition releases toxic gases (e.g., HCl, CO); thus, avoid open flames and store under inert atmosphere .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodology : Employ GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) for purity analysis. Confirm structure via FTIR (C-O-C stretch at 1240 cm⁻¹, phenolic O-H at 3300 cm⁻¹) and ¹H NMR (δ 4.2 ppm for -OCH₂CH₂O-, δ 6.8–7.3 ppm for aromatic protons). Cross-validate with elemental analysis (C: 54.4%, H: 5.1%, Cl: 20.1%) .

Advanced Research Questions

Q. How can conflicting data on reaction yields from different synthetic methodologies be resolved?

  • Methodology : Systematic comparison of variables (solvent polarity, catalyst loading, reaction time) using design of experiments (DoE). For example, a study found that substituting NaOH with K₂CO₃ increased yields by 15% due to reduced side reactions. Statistical tools (ANOVA) help identify significant factors, while LC-MS monitors intermediate formation .

Q. What analytical techniques are recommended to detect and quantify thermal decomposition byproducts of this compound?

  • Methodology : Use thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile byproducts (e.g., chlorobenzene, ethylene oxide). Quantify residual chloride ions via ion chromatography post-decomposition. Accelerated stability studies (40°C/75% RH) predict degradation pathways under storage conditions .

Q. What strategies are effective in assessing the compound’s biological activity, particularly its interaction with cellular targets?

  • Methodology : Conduct in vitro assays using human cell lines (e.g., HepG2 for cytotoxicity). Evaluate enzyme inhibition (e.g., cytochrome P450) via fluorometric substrates. Molecular docking studies (AutoDock Vina) predict binding affinity to receptors like GABA-A, supported by SAR analysis of chloro-substitution effects on potency .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility) across studies?

  • Methodology : Re-measure properties using standardized protocols: logP via shake-flask method (octanol/water partition), solubility via saturation shake-plate (UV-Vis quantification). Cross-reference with computational models (EPI Suite, ACD/Labs). Discrepancies often arise from impurities; thus, purity verification (≥98% by HPLC) is critical .

Q. What mechanistic insights explain the compound’s role as a precursor in benzodiazepine receptor agonist synthesis?

  • Methodology : The chlorophenoxy moiety enhances lipophilicity, improving blood-brain barrier penetration. In estazolam analogues, the oxadiazole ring (from this compound derivatives) mimics benzodiazepine’s imidazole, confirmed by conformational analysis (AM1 calculations) and receptor-binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.